N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride is a benzamide derivative featuring a 1,3-benzothiazole moiety, a dimethylaminopropyl group, and 3,4-dimethylbenzamide, stabilized as a hydrochloride salt. The dimethylaminopropyl chain contributes to basicity and solubility, particularly in its protonated form, while the 3,4-dimethylbenzamide group introduces steric and electronic effects that may influence binding affinity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-10-11-17(14-16(15)2)20(25)24(13-7-12-23(3)4)21-22-18-8-5-6-9-19(18)26-21;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPNECMUOQETPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 1,3-benzothiazole-2-amine with 3-(dimethylamino)propyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate amide. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the desired biological or therapeutic outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
A comparative analysis of structurally related compounds highlights key distinctions in molecular architecture and applications:
Key Observations:
- Benzothiazole vs. This structural difference may enhance binding to biological targets, such as enzymes or receptors .
- Substituent Effects: The dimethylaminopropyl group in the target compound increases basicity and aqueous solubility (as a hydrochloride salt), whereas the hydroxy-dimethylethyl group in facilitates metal coordination.
- Salt Form : The hydrochloride salt of the target compound improves bioavailability, a feature absent in the neutral analogs from and .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzothiazole moiety , a dimethylamino propyl side chain , and a 3,4-dimethylbenzamide group . The IUPAC name for this compound is:
IUPAC Name: this compound
Molecular Formula: C18H22N4OS·HCl
Molecular Weight: 362.92 g/mol
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and antifungal activities. The benzothiazole ring in particular is known for its ability to disrupt microbial cell membranes and inhibit enzyme functions critical for microbial survival.
A study demonstrated that derivatives of benzothiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the dimethylamino group enhances solubility and bioavailability, which may contribute to the increased efficacy of the compound.
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been well-documented. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The mechanism often involves the interaction with DNA or RNA, leading to disruptions in replication processes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- DNA Interaction: The aromatic systems in the structure allow for intercalation into DNA strands, disrupting replication and transcription.
- Membrane Disruption: The hydrophobic regions can integrate into lipid membranes, leading to increased permeability or lysis of microbial cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
